
(2S)-2-Methyl-1-(2-phenylpropyl)piperazine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Methyl-1-(2-phenylpropyl)piperazine;dihydrochloride, also known as L-695,256, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazines, which are widely used in medicinal chemistry due to their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of (2S)-2-Methyl-1-(2-phenylpropyl)piperazine;dihydrochloride is not fully understood. However, it has been reported to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. It has also been reported to modulate the activity of the dopamine and norepinephrine systems, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
(2S)-2-Methyl-1-(2-phenylpropyl)piperazine;dihydrochloride has been reported to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been reported to modulate the activity of the hypothalamic-pituitary-adrenal axis, which may contribute to its anti-stress effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (2S)-2-Methyl-1-(2-phenylpropyl)piperazine;dihydrochloride in lab experiments is its well-defined mechanism of action. This allows for precise control over the experimental conditions and interpretation of the results. However, one of the limitations is its limited solubility in water, which may affect its bioavailability and pharmacokinetics in vivo.
Direcciones Futuras
There are several future directions for the research on (2S)-2-Methyl-1-(2-phenylpropyl)piperazine;dihydrochloride. One potential direction is the development of more potent and selective analogs with improved pharmacological properties. Another direction is the investigation of its potential use in the treatment of other psychiatric and neurological disorders, such as bipolar disorder and Alzheimer's disease. Additionally, the development of new delivery methods, such as nanoparticles and liposomes, may improve its bioavailability and therapeutic efficacy.
Métodos De Síntesis
The synthesis of (2S)-2-Methyl-1-(2-phenylpropyl)piperazine;dihydrochloride involves the condensation of 2-phenylpropylamine with 2-methylpiperazine in the presence of hydrochloric acid. The resulting product is then purified by recrystallization to obtain the dihydrochloride salt form. This synthesis method has been reported in various scientific literature and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
(2S)-2-Methyl-1-(2-phenylpropyl)piperazine;dihydrochloride has been extensively studied for its potential therapeutic applications. It has been reported to have antidepressant, anxiolytic, and antipsychotic effects in animal models. It has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
(2S)-2-methyl-1-(2-phenylpropyl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.2ClH/c1-12(14-6-4-3-5-7-14)11-16-9-8-15-10-13(16)2;;/h3-7,12-13,15H,8-11H2,1-2H3;2*1H/t12?,13-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMCPBBDPYPMQJ-RIWFDJIXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC(C)C2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCN1CC(C)C2=CC=CC=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Methyl-1-(2-phenylpropyl)piperazine;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

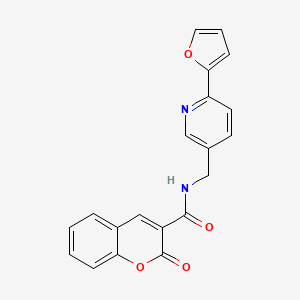
![Methyl 4-oxo-4-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioylamino]butanoate](/img/structure/B2622237.png)
![methyl 3-(4-(N,N-dipropylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2622238.png)

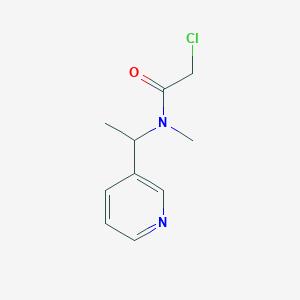
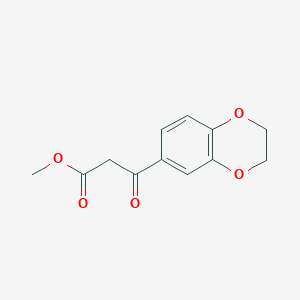
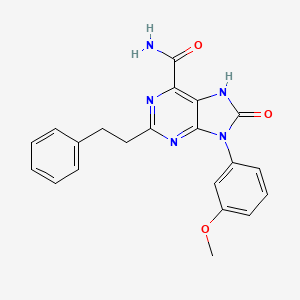

![3-(4-chlorophenyl)-N-cyclohexyl-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2622247.png)
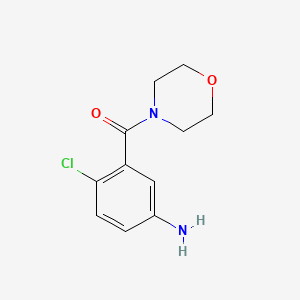



![N-butyl-1-(4-{[(2,5-dimethylphenyl)sulfonyl]amino}phenyl)cyclobutanecarboxamide](/img/structure/B2622257.png)